Diethylnorspermine tetrahydrochloride

Description

Properties

IUPAC Name |

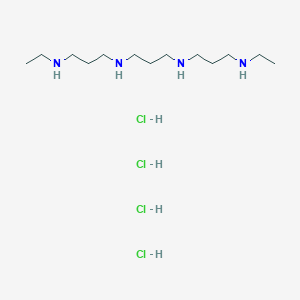

N-ethyl-N'-[3-[3-(ethylamino)propylamino]propyl]propane-1,3-diamine;tetrahydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H32N4.4ClH/c1-3-14-8-5-10-16-12-7-13-17-11-6-9-15-4-2;;;;/h14-17H,3-13H2,1-2H3;4*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAWBSOKBIROCQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCCCNCCCNCCCNCC.Cl.Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H36Cl4N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156886-85-0 | |

| Record name | Diethylnorspermine tetrahydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0156886850 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DIETHYLNORSPERMINE TETRAHYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UC7Y7UNA09 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N11-Diethylnorspermine tetrahydrochloride involves the alkylation of norspermine with ethyl groups. The reaction typically requires the use of ethylating agents under controlled conditions to ensure the selective formation of the desired product. The reaction is carried out in an aqueous medium, and the product is purified through crystallization to obtain the tetrahydrochloride salt .

Industrial Production Methods

Industrial production of N1,N11-Diethylnorspermine tetrahydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the consistency and quality of the final product. The compound is produced in a controlled environment to maintain its stability and efficacy .

Chemical Reactions Analysis

Types of Reactions

N1,N11-Diethylnorspermine tetrahydrochloride undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various by-products.

Reduction: It can be reduced under specific conditions to yield different derivatives.

Substitution: The ethyl groups can be substituted with other functional groups to modify its properties

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of N1,N11-Diethylnorspermine tetrahydrochloride. These derivatives have different biological activities and can be used for various research purposes .

Scientific Research Applications

Chemistry

- Reagent in Polyamine Studies : DENSPM is used as a reagent in various chemical reactions to investigate polyamine metabolism. Its ability to induce SSAT allows researchers to study the downstream effects of polyamine depletion on cellular processes.

Biology

- Cell Growth and Differentiation : Research has shown that DENSPM affects cell signaling pathways and gene expression related to cell growth. It serves as a model compound for understanding the role of polyamines in cellular functions.

Medicine

- Anticancer Properties : DENSPM has been extensively studied for its anticancer potential. It induces apoptosis in cancer cells by depleting polyamines, which are often overexpressed in tumors. Clinical trials have explored its efficacy in various cancers, including breast cancer and non-small-cell lung cancer.

A. Breast Cancer Trials

In clinical trials involving breast cancer patients, DENSPM was shown to superinduce SSAT, leading to cytotoxic responses in tumor tissues. Although responses were minimal, the trials indicated that dosing schedules could be optimized for better outcomes .

B. Glioblastoma Research

Studies using human glioblastoma cell lines demonstrated that DENSPM treatment resulted in increased SSAT mRNA expression and subsequent degradation of anti-apoptotic proteins such as Akt and mTOR. This suggests a potential pathway for enhancing the sensitivity of glioblastoma cells to chemotherapy .

C. Combination Therapy Studies

Research indicates that combining DENSPM with traditional chemotherapeutic agents enhances their efficacy. For instance, studies showed that co-treatment with 5-fluorouracil (5-FU) significantly increased SSAT expression and induced apoptosis more effectively than either agent alone .

Table 1: Summary of Clinical Trials Involving DENSPM

| Cancer Type | Trial Phase | Outcome | Notes |

|---|---|---|---|

| Breast Cancer | Phase II | Minimal responses | Suggested need for optimized dosing |

| Non-Small Cell Lung Cancer | Phase I | Stable disease observed | Safe administration noted |

| Hepatocellular Carcinoma | Phase I | No complete responses | Stable disease achieved |

Mechanism of Action

N1,N11-Diethylnorspermine tetrahydrochloride exerts its effects by inducing the expression of spermidine/spermine-N1-acetyl transferase (SSAT), an enzyme involved in polyamine catabolism. This leads to the rapid depletion of intracellular polyamine levels, resulting in the inhibition of cell growth and induction of apoptosis. The compound also enhances the production of hazardous hydrogen peroxide and N-acetyl-3-aminopropanal, further contributing to its cytotoxic effects .

Comparison with Similar Compounds

Comparison with Similar Polyamine Analogues

Structural and Functional Differences

DENSPM belongs to a class of bis-ethyl polyamine analogues. Key structural variations among analogues include:

- Ethyl group placement : DENSPM has ethyl groups at N1 and N11, whereas N1,N12-diethyl spermine (BESPM) substitutes N1 and N12.

- Backbone length: DENSPM is a norspermine derivative (shorter carbon chain), while BESPM retains the spermine backbone .

| Compound | Structure | Ethyl Positions | Backbone Length | SSAT Induction (Fold) |

|---|---|---|---|---|

| DENSPM | Norspermine-based | N1, N11 | Shorter | 200–1,000 |

| BESPM (N1,N12-diethyl spermine) | Spermine-based | N1, N12 | Longer | 50–10,000* |

| N1,N14-Bis-ethyl homospermine | Homospermine-based | N1, N14 | Extended | ~100 |

*SSAT induction varies by cell type (e.g., 10,000-fold in MALME-3 melanoma cells) .

Mechanisms of Action and Efficacy

DENSPM vs. BESPM

- SSAT Induction: DENSPM is 5-fold more potent than BESPM in upregulating SSAT, leading to faster polyamine depletion. In MALME-3 melanoma cells, DENSPM increased SSAT activity to >10,000 pmol/min/mg vs. 120 pmol/min/mg for BESPM in LOX cells .

- Apoptosis : DENSPM induces apoptosis via SSAT-driven oxidative stress (H₂O₂ from polyamine oxidase activity) and mitochondrial dysfunction, whereas BESPM primarily causes growth arrest .

- Toxicity : Both compounds show low systemic toxicity in preclinical models, but DENSPM’s clinical dose-limiting toxicity (gastrointestinal) is distinct from BESPM’s hematological effects .

DENSPM vs. N1,N14-Bis-ethyl Homospermine

Comparison with Non-Analogue Polyamine Inhibitors

| Compound | Target | Mechanism | Clinical Use |

|---|---|---|---|

| DENSPM | SSAT induction | Polyamine catabolism, apoptosis | Experimental (Phase I) |

| DFMO (α-Difluoromethylornithine) | Ornithine decarboxylase (ODC) | Blocks polyamine biosynthesis | Approved for African sleeping sickness, Hirsutism |

| Nor-NOHA | Arginase 1 | Inhibits polyamine precursor synthesis | Preclinical |

- Efficacy : DENSPM depletes polyamines more rapidly than DFMO, which only inhibits biosynthesis. In breast cancer models, DENSPM reduced polyamine pools by >90% within 24 hours, whereas DFMO required prolonged exposure .

- Combination Potential: DENSPM synergizes with DFMO by dual-targeting biosynthesis and catabolism .

Research Findings and Clinical Implications

Key Preclinical Data

- Melanoma: DENSPM-treated SK-MEL-28 cells showed SSAT induction within 16 hours, followed by mitochondrial depolarization (24 hours) and apoptosis (36 hours) .

- Breast Cancer : DENSPM reduced HCC1937 (BRCA1-mutant) cell viability by 70% at 10 μM, highlighting its utility in genetically defined tumors .

Clinical Data

- The maximal tolerated dose was 185 mg/m²/day .

Biological Activity

N1,N11-Diethylnorspermine tetrahydrochloride (DENSPM) is a polyamine analog that has garnered significant attention for its potential as an anticancer agent. This compound exhibits a variety of biological activities, particularly in the modulation of polyamine metabolism, induction of apoptosis, and inhibition of tumor growth in various cancer models. This article provides a comprehensive overview of the biological activity of DENSPM, supported by relevant data tables and research findings.

- Chemical Name : N1,N11-Diethylnorspermine tetrahydrochloride

- CAS Number : 121749-39-1

- Molecular Formula : C13H32N4

- Molecular Weight : 244.42 g/mol

- Density : 0.877 g/cm³

- Boiling Point : 357.1°C at 760 mmHg

- Flash Point : 171.9°C

DENSPM functions primarily through the following mechanisms:

- Induction of Polyamine Catabolism : It acts as a potent inducer of spermidine/spermine N1-acetyltransferase (SSAT), leading to increased polyamine catabolism and depletion of intracellular polyamines, which are crucial for cell growth and proliferation .

- Apoptosis Induction : DENSPM has been shown to induce apoptosis in various cancer cell lines by promoting the release of cytochrome c from mitochondria and activating caspase-3 .

- Inhibition of Tumor Growth : In vivo studies indicate that DENSPM significantly inhibits tumor growth in models such as DU-145 prostate cancer xenografts when administered at doses of 40 mg/kg three times per day .

In Vitro Studies

A study evaluated the effects of DENSPM on human melanoma cell lines, revealing that low concentrations (<10 µM) could stimulate proliferation in resistant cells, while higher concentrations inhibited growth with IC50 values ranging from 2 to 180 µM . This suggests a dual role where DENSPM mimics endogenous polyamines at low doses but exerts cytotoxic effects at higher concentrations.

In Vivo Studies

In murine models, DENSPM demonstrated a clear capacity to prevent tumor growth. For instance, mice bearing xenografts showed significant tumor size reduction following treatment with DENSPM .

Case Studies and Clinical Trials

Clinical investigations into DENSPM have highlighted its potential in treating various cancers:

- Prostate Cancer : In patients with advanced prostate cancer, DENSPM exhibited sustained inhibitory effects on tumor growth but required further studies to establish clinical efficacy .

- Hepatocellular Carcinoma (HCC) : While some patients tolerated DENSPM well, results indicated insufficient evidence for clinical benefit as monotherapy .

Comparative Data Table

| Study Type | Cancer Type | Concentration | Result |

|---|---|---|---|

| In Vitro | Human Melanoma | <10 µM | Induced proliferation in resistant cells |

| In Vitro | Human Melanoma | >10 µM | Growth inhibition (IC50: 2-180 µM) |

| In Vivo | Prostate Cancer Xenografts | 40 mg/kg | Significant tumor growth inhibition |

| Clinical Trial | Advanced HCC | Not specified | Insufficient clinical benefit observed |

Q & A

What is the molecular mechanism by which N1,N11-Diethylnorspermine tetrahydrochloride (DENSPM) modulates polyamine metabolism in cellular systems?

Answer:

DENSPM acts as a potent inducer of spermidine/spermine N1-acetyltransferase (SSAT), a rate-limiting enzyme in polyamine catabolism. It stabilizes SSAT mRNA and enhances enzyme activity by up to 1,000-fold, leading to accelerated acetylation of polyamines (e.g., spermidine, spermine) and their subsequent oxidation or excretion. This disrupts intracellular polyamine homeostasis, which is critical for studying apoptosis, proliferation, and stress responses in cancer or metabolic disease models .

Methodological Tip: Validate SSAT induction using RT-qPCR for mRNA quantification and fluorometric assays (e.g., acetyl-CoA consumption) for enzymatic activity. Include controls like untreated cells and polyamine-depleted media to isolate DENSPM-specific effects.

What experimental protocols are recommended for preparing DENSPM stock solutions, and how should stability be maintained?

Answer:

- Stock Preparation: Dissolve DENSPM tetrahydrochloride in molecular-grade water at concentrations of 1–10 mM (e.g., 1 mg in 2.56 mL H₂O for 1 mM). Vortex thoroughly and filter-sterilize (0.22 µm).

- Storage: Aliquot and store at -20°C to prevent freeze-thaw degradation. Avoid prolonged exposure to light or room temperature .

Key Data:

| Concentration | Volume (1 mg) | Volume (5 mg) |

|---|---|---|

| 1 mM | 2.56 mL | 12.81 mL |

| 10 mM | 0.26 mL | 1.28 mL |

How can researchers resolve discrepancies in reported SSAT activity levels when using DENSPM across different cell lines?

Answer:

Variability in SSAT induction (e.g., 200- vs. 1,000-fold) may arise from:

- Cell-Type Specificity: Epigenetic regulation or baseline polyamine levels (e.g., DU-145 prostate cancer vs. glioblastoma cells).

- Assay Conditions: Differences in incubation time (24–72 hrs), DENSPM concentration (1–10 µM), or acetyl-CoA availability.

Methodological Approach: - Perform dose-response curves (0.1–50 µM DENSPM) and time-course experiments.

- Normalize SSAT activity to total protein content and include positive controls (e.g., TNF-α for inflammatory models) .

What in vivo models demonstrate DENSPM's antitumor efficacy, and what dosing regimens are effective?

Answer:

In murine xenograft models (e.g., DU-145 prostate cancer), DENSPM (40 mg/kg, administered thrice daily for 6-day cycles) significantly reduces tumor growth. This correlates with caspase-3 activation, cytochrome c release, and H₂O₂ production via SSAT-driven polyamine oxidation.

Advanced Considerations:

- Monitor systemic polyamine depletion (e.g., plasma spermidine via HPLC).

- Combine with polyamine synthesis inhibitors (e.g., DFMO) to enhance efficacy .

How does DENSPM influence ion channel activity, and what implications does this have for cancer cell migration studies?

Answer:

DENSPM indirectly modulates inward-rectifier potassium channels (e.g., Kir2.1) by altering intracellular polyamine levels, which regulate membrane potential and integrin-mediated migration (e.g., α9β1 in endothelial cells).

Experimental Design:

- Use patch-clamp electrophysiology to measure channel currents in DENSPM-treated vs. control cells.

- Pair with fibronectin-coated Boyden chambers to assess migration .

What analytical techniques are recommended for quantifying DENSPM-induced polyamine catabolites?

Answer:

- HPLC-MS/MS: Resolve acetylated polyamines (e.g., N1-acetylspermidine) with reverse-phase columns and tandem mass spectrometry.

- Fluorometric Detection: Use dansyl chloride derivatization for UV/fluorescence detection in cell lysates.

Reference: Adapt protocols from N1-acetylspermidine assays, ensuring calibration with deuterium-labeled internal standards .

What are the critical considerations for combining DENSPM with other polyamine-targeting agents in experimental designs?

Answer:

- Synergy with DFMO: Difluoromethylornithine (DFMO) inhibits ornithine decarboxylase, blocking polyamine synthesis. Co-treatment amplifies SSAT-driven catabolism.

- Toxicity Mitigation: Monitor for H₂O₂-induced oxidative stress (e.g., via catalase overexpression or NAC supplementation) .

How does DENSPM's induction of SSAT intersect with metabolic pathways beyond polyamine metabolism?

Answer:

SSAT activation depletes acetyl-CoA pools, potentially altering:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.